

Lavendustin A effect on vascular smooth muscle

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Compound Focus: Lavendustin A

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Mechanism of Action and Experimental Evidence

The core mechanism of **Lavendustin A** involves the inhibition of Tyr-PK, which subsequently modulates ion channel activity. The key experimental findings are summarized below.

Experimental Aspect	Key Findings with Lavendustin A
Overall Mechanism	Acts as a selective inhibitor of tyrosine protein kinase (Tyr-PK) [1] [2].
Effect on Voltage-gated Ca ²⁺ Channels	Blocks the stimulatory effect of Angiotensin II on Ca ²⁺ -channel current [1] [2].
Effect on Ca ²⁺ -activated K ⁺ Channels	Increases whole-cell and single-channel currents [3].

Detailed Experimental Protocols

The following methodologies detail how the key findings on **Lavendustin A**'s effects were obtained.

Protocol: Investigating Ca²⁺ Channel Current

This protocol is based on the study where **Lavendustin A** inhibited Angiotensin II's effect.

- **Cell Line Used:** A7r5, a cultured rat aortic smooth muscle cell line [1] [2].
- **Electrophysiology:** Ba²⁺ currents through voltage-gated Ca²⁺ channels were recorded using the **whole-cell voltage clamp technique** [1] [2].
- **Drug Application:** Cells were treated with 50 nM Angiotensin II to stimulate the current. The effect was tested by applying 5 μM **Lavendustin A** prior to and concurrently with Angiotensin II [1] [2].
- **Key Control:** The use of H-7, a PKC inhibitor, confirmed that the Angiotensin II effect was independent of Protein Kinase C [1] [2].

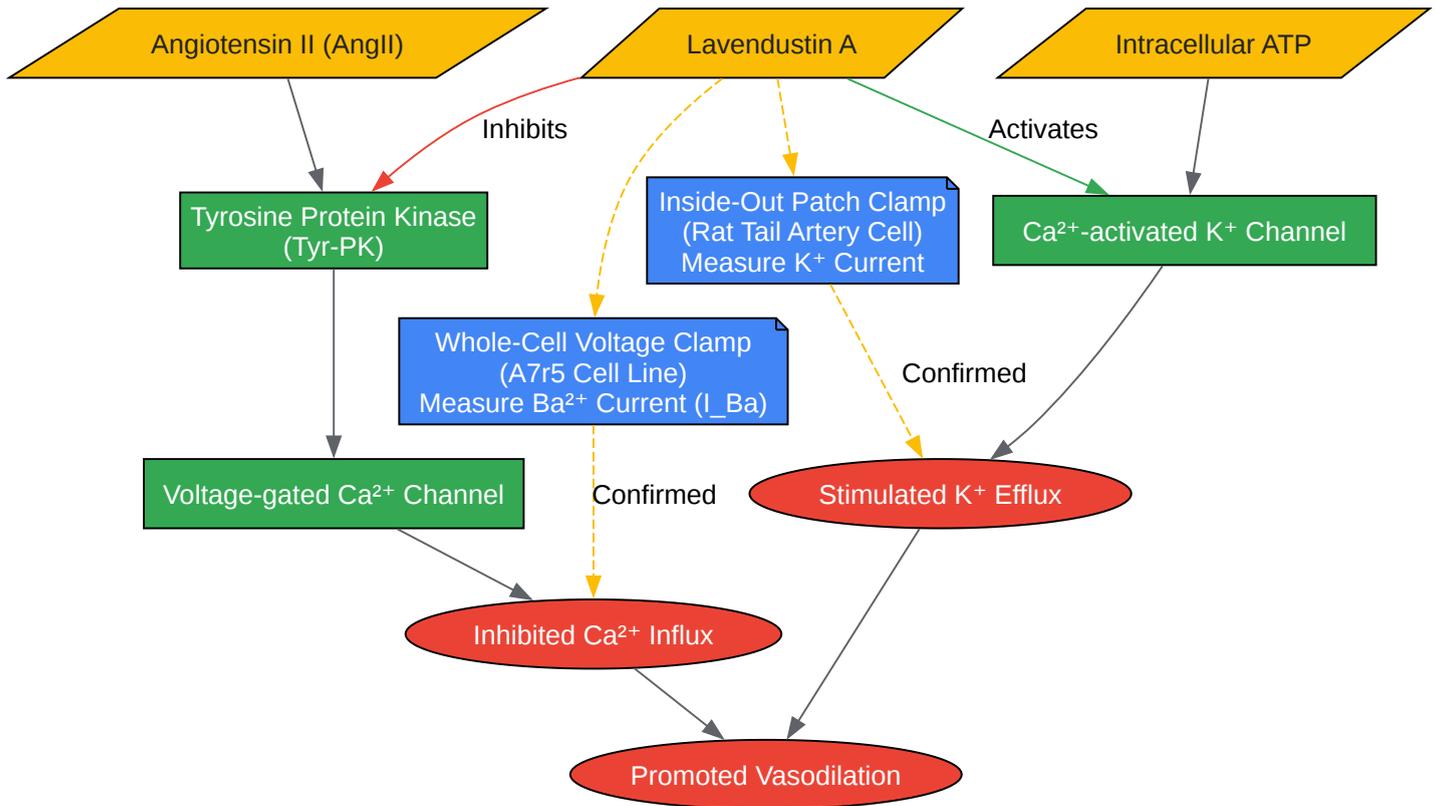
Protocol: Investigating K⁺ Channel Activity

This protocol describes how **Lavendustin A** was found to stimulate K⁺ channels.

- **Cell Preparation:** Freshly isolated single vascular smooth muscle cells from rat tail arteries [3].
- **Electrophysiology:** **Whole-cell recording** and **excised inside-out patch clamping** were used to measure Ca²⁺-activated K⁺ channel currents [3].
- **Drug Application:** **Lavendustin A** was applied at 10 μM, both extracellularly (in the whole-cell configuration) and intracellularly (to the cytoplasmic side in inside-out patches) [3].
- **Key Control:** The effect was not observed when ATP was omitted from the intracellular solution, indicating the involvement of a kinase-mediated pathway [3].

Signaling Pathway and Experimental Workflow

The diagram below integrates **Lavendustin A**'s mechanisms and the experimental approaches used to discover them.



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This diagram shows **Lavendustin A**'s dual mechanisms and the key experiments that identified them.

Key Insights for Researchers

- **Dual Channel Regulation:** **Lavendustin A** demonstrates that Tyr-PK has opposing roles on Ca²⁺ and K⁺ channels, highlighting its complex function in vascular tone regulation.
- **Experimental Design:** Its effectiveness in inside-out patches [3] suggests a **direct action on the channel or a closely-associated regulatory complex**, which is a valuable insight for patch-clamp studies.

- **Functional Outcome:** The combined inhibition of Ca²⁺ influx and potentiation of K⁺ efflux positions **Lavendustin A** as a compound that promotes **vascular relaxation**, providing a template for developing new cardiovascular therapeutics.

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References

1. Angiotensin II stimulation of Ca²⁺-channel current in ... [pubmed.ncbi.nlm.nih.gov]
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